N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide
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Description
N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.364. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including their X-Ray crystal study, to identify antitumor, antifungal, and antibacterial pharmacophore sites. This research provides foundational knowledge on the structural properties that contribute to the biological activities of these compounds (Titi et al., 2020).
Biological Activity
- Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This study highlights the potential anticancer applications of these compounds, with some showing significant inhibitory activity (Abdellatif et al., 2014).
Pharmacological Applications
- Rahmouni et al. (2016) investigated a series of pyrazolopyrimidines for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. This study sheds light on the structure-activity relationships necessary for designing compounds with potential therapeutic applications (Rahmouni et al., 2016).
Chemical Reactivity and Derivatives Synthesis
- Zeng et al. (2018) reported on the synthesis of N1-substituted octahydropyrano[2,3-d]pyrimidines derivatives, demonstrating the chemical reactivity and versatility of pyrimidine derivatives in generating structurally diverse molecules for further evaluation of their biological activities (Zeng et al., 2018).
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-5-10-7-12(22)19-15(17-10)21-11(6-9(4)20-21)18-14(24)13(23)16-8(2)3/h6-8H,5H2,1-4H3,(H,16,23)(H,18,24)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBYLWHLXTTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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